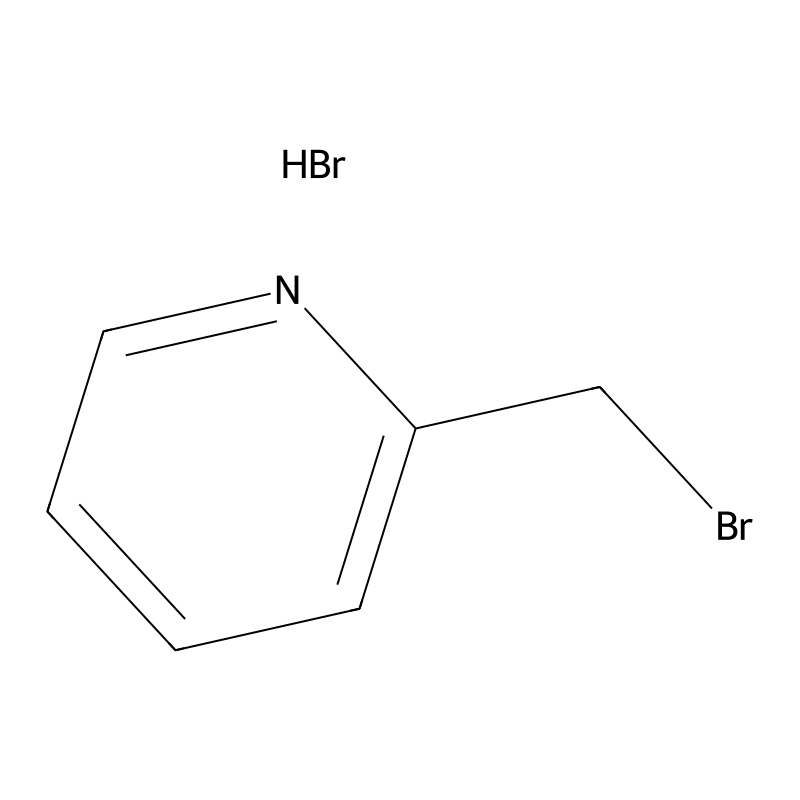

2-(Bromomethyl)pyridine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-BMPBH serves as a versatile building block for the synthesis of diverse organic molecules. Its reactive bromomethyl group readily undergoes substitution reactions, allowing researchers to introduce functional groups and create new chemical structures. Studies have utilized 2-BMPBH in the synthesis of:

- Heterocyclic compounds: These are ring structures containing different elements like nitrogen, sulfur, and oxygen. 2-BMPBH has been employed in the synthesis of various heterocycles, including triazoles, benzoxazines, and imidazolium salts [, , ].

- Medicinal chemistry: Researchers have explored the potential of 2-BMPBH derivatives as drug candidates. By modifying the molecule, scientists can target specific biological processes and develop new therapeutic agents [, ].

Material Science:

-BMPBH can be used in the development of functional materials due to its potential interactions with other molecules. Research has explored its application in:

- Polymer synthesis: 2-BMPBH can be incorporated into polymer chains, potentially influencing their properties like conductivity, thermal stability, and self-assembly behavior [].

- Catalysis: Modifying 2-BMPBH with specific functional groups can lead to the creation of new catalysts for various chemical reactions.

2-(Bromomethyl)pyridine hydrobromide is an organic compound with the chemical formula and a molecular weight of 252.93 g/mol. This compound features a pyridine ring substituted with a bromomethyl group, making it a halogenated derivative of pyridine. The presence of the hydrobromide indicates that it exists as a salt formed with hydrobromic acid, which enhances its solubility in polar solvents. The compound is recognized for its utility in various

2-BMP likely possesses hazards common to aromatic bromides. Always refer to the Safety Data Sheet (SDS) for specific handling procedures. Here are some general safety precautions to consider:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling 2-BMP.

- Work in a well-ventilated fume hood to avoid inhalation of any vapors.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place according to recommended storage conditions.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, facilitating the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

- Reduction Reactions: The bromine atom can be reduced to form an amine or other functional groups under appropriate conditions.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several methods exist for synthesizing 2-(Bromomethyl)pyridine hydrobromide, including:

- From Pyridine Derivatives: Bromomethylation of pyridine or its derivatives using formaldehyde and hydrobromic acid.

- Using Bromine Sources: Reacting 2-(Bromomethyl)pyridine with hydrobromic acid under controlled conditions to yield the hydrobromide salt.

- Via Electrophilic Aromatic Substitution: Introducing the bromomethyl group onto the pyridine ring through electrophilic substitution reactions.

These methods allow for efficient production of the compound with varying yields depending on reaction conditions .

2-(Bromomethyl)pyridine hydrobromide has several applications:

- Synthetic Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, influencing their properties and reactivity.

- Research Tool: Used in various research applications to study reaction mechanisms and develop new synthetic methodologies .

Interaction studies involving 2-(Bromomethyl)pyridine hydrobromide focus on its reactivity with biological molecules and other chemicals. Research indicates that compounds containing bromomethyl groups may interact with nucleophiles such as amino acids or nucleotides, potentially leading to modifications of these biomolecules. Such interactions are crucial in understanding the compound's role in medicinal chemistry and its potential side effects when used in drug development .

Several compounds share structural similarities with 2-(Bromomethyl)pyridine hydrobromide, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 |

| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 |

| 5-(Bromomethyl)-2-methylpyridine hydrobromide | 718608-10-7 | 0.80 |

| 2-(Bromomethyl)-5-chloropyridine hydrobromide | 1646152-49-9 | 0.78 |

These compounds exhibit variations in their substituents on the pyridine ring, affecting their chemical reactivity and biological activity. The unique position of the bromomethyl group on the pyridine ring distinguishes 2-(Bromomethyl)pyridine hydrobromide from its analogs, influencing its specific applications and interactions within chemical and biological contexts .

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive